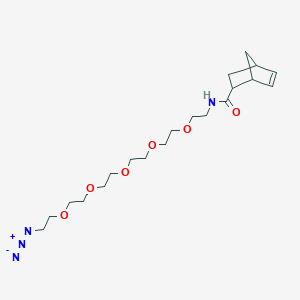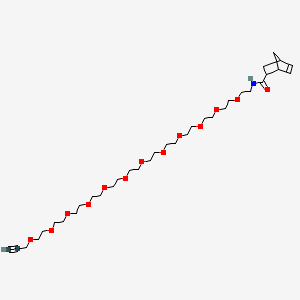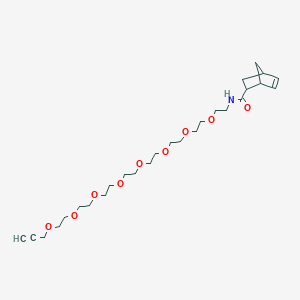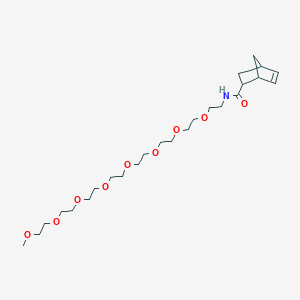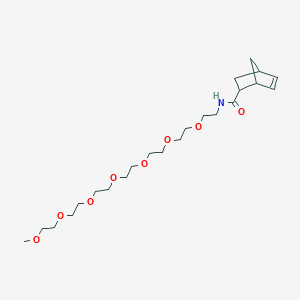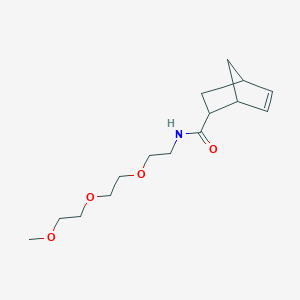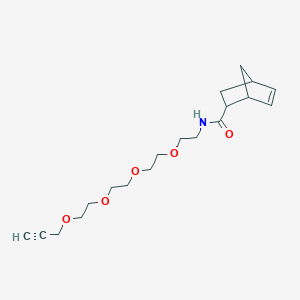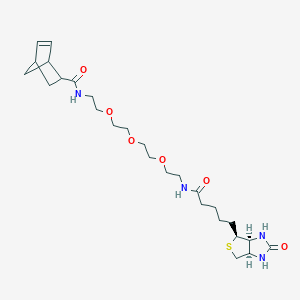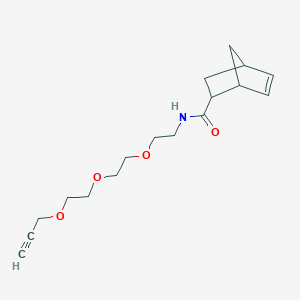
Norbornene-PEG3 Propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norbornene-PEG3 Propargyl is a compound that combines the unique properties of norbornene, polyethylene glycol (PEG), and propargyl groups. Norbornene is a bicyclic hydrocarbon known for its rigidity and reactivity, while PEG provides solubility and biocompatibility. The propargyl group introduces an alkyne functionality, making this compound highly versatile for various chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG3 Propargyl typically involves the following steps:
Preparation of Norbornene Derivative: Norbornene is first functionalized with a propargyl group.
Attachment of PEG3: The PEG3 chain is then attached to the norbornene-propargyl intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Types of Reactions:
Substitution Reactions: The propargyl group can undergo nucleophilic substitution reactions, where the alkyne functionality is replaced by other nucleophiles.
Cycloaddition Reactions: The norbornene moiety can participate in Diels-Alder reactions, forming cyclohexene derivatives.
Oxidation and Reduction: The alkyne group in propargyl can be oxidized to form carbonyl compounds or reduced to alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Propargyl bromide, sodium hydride (NaH), and various nucleophiles.
Cycloaddition: Diene compounds and Lewis acids as catalysts.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Various substituted propargyl derivatives.
Cycloaddition: Cyclohexene derivatives.
Oxidation: Carbonyl compounds like aldehydes and ketones.
Reduction: Alkenes and alkanes.
Scientific Research Applications
Norbornene-PEG3 Propargyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Norbornene-PEG3 Propargyl depends on its application:
In Drug Delivery: The PEG3 chain enhances solubility and biocompatibility, while the norbornene and propargyl groups facilitate the attachment of therapeutic agents and targeting moieties.
In Imaging: The propargyl group can be used for click chemistry, allowing the attachment of imaging probes.
Molecular Targets and Pathways:
Drug Delivery: Targets specific receptors or cells, enhancing the efficacy and reducing side effects of drugs.
Imaging: Targets specific biomarkers for accurate diagnosis and monitoring.
Comparison with Similar Compounds
Norbornene-PEG3 Azide: Similar structure but with an azide group instead of a propargyl group, used for different click chemistry reactions.
Norbornene-PEG3 Amine: Contains an amine group, offering different reactivity and applications.
Uniqueness: Norbornene-PEG3 Propargyl is unique due to its combination of norbornene’s rigidity, PEG3’s solubility, and propargyl’s alkyne functionality. This makes it highly versatile for various chemical modifications and applications, particularly in bioconjugation and material science .
Properties
IUPAC Name |
N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-2-6-20-8-10-22-11-9-21-7-5-18-17(19)16-13-14-3-4-15(16)12-14/h1,3-4,14-16H,5-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNHTPACNRPJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCNC(=O)C1CC2CC1C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
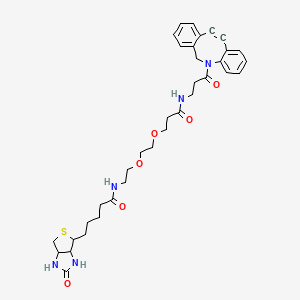
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid](/img/structure/B8114916.png)
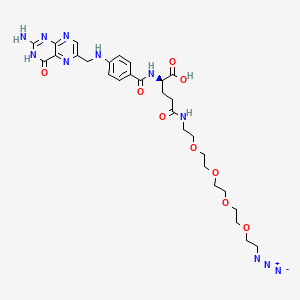
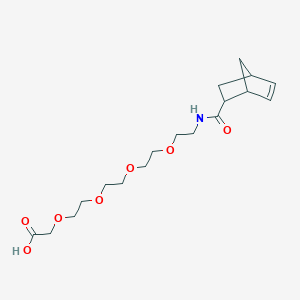
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B8114934.png)
